3-{[(4-Chlorophenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one
Description
3-{[(4-Chlorophenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one is a heterocyclic compound featuring a dihydropyrazin-2-one core substituted at position 1 with a phenyl group and at position 3 with a (4-chlorophenyl)methyl sulfanyl moiety. Its molecular formula is C₁₇H₁₃ClN₂OS, with a molecular weight of 328.82 g/mol (calculated based on atomic masses). The sulfanyl (-S-) linker and chlorophenyl group contribute to its electronic and steric properties, making it a candidate for studies in medicinal chemistry or materials science.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-1-phenylpyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c18-14-8-6-13(7-9-14)12-22-16-17(21)20(11-10-19-16)15-4-2-1-3-5-15/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGVFFGFICVHSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Chlorophenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one typically involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzyl isothiocyanate. This intermediate is then reacted with phenylhydrazine to yield the desired pyrazinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Chlorophenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The chlorophenyl group can be reduced to form a phenyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dechlorinated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[(4-Chlorophenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving sulfanyl and chlorophenyl groups.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[(4-Chlorophenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. The chlorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Electronic Properties: The 4-fluorophenyl analog (C₁₇H₁₂ClFN₂OS) introduces a fluorine atom at the phenyl ring, increasing electronegativity and altering electron density compared to the target compound’s unsubstituted phenyl group. Fluorine’s inductive effect may enhance metabolic stability in biological systems. The pyrazole derivative (C₁₂H₈Cl₂F₃N₂OS) replaces the dihydropyrazinone core with a pyrazole ring, significantly modifying electronic delocalization and steric bulk. The trifluoromethyl group (-CF₃) in this compound is strongly electron-withdrawing, which could influence reactivity or binding interactions.
Steric and Conformational Differences: The (4-chlorophenyl)methyl sulfanyl group in the target compound and its 4-fluorophenyl analog occupies a similar spatial position, but the fluorine atom’s smaller size (vs. hydrogen) may reduce steric hindrance. The pyrazole derivative’s 3-chlorophenylsulfanyl group (vs.
Research Implications
- Biological Activity : While specific data are unavailable, the chlorophenyl and fluorophenyl moieties are common in pharmaceuticals (e.g., antifungal or kinase inhibitors). The pyrazole derivative’s trifluoromethyl group is prevalent in agrochemicals, suggesting divergent applications.
- Crystallography : Structural determination using SHELX or visualization via ORTEP could resolve conformational differences between these compounds, particularly in sulfanyl group orientation.
Biological Activity
3-{[(4-Chlorophenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of dihydropyrazinones, characterized by a pyrazine ring with various substituents. The presence of the chlorophenyl and sulfanyl groups is pivotal for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antibacterial properties. For instance, studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis with IC50 values ranging from 1.13 µM to 6.28 µM for related compounds .
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| Compound A | Salmonella typhi | 2.14 |
| Compound B | Bacillus subtilis | 0.63 |
| Compound C | Escherichia coli | 5.00 |
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown efficacy as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer’s. The inhibition potency was comparable to standard inhibitors used in clinical settings .
Anticancer Activity
Dihydropyrazinones have been explored for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial Mechanism : It is believed that the sulfanyl group enhances membrane permeability, allowing for greater interaction with bacterial cell walls.
- Enzyme Interaction : The compound's structural features facilitate binding to active sites on enzymes like AChE, inhibiting their function.
- Anticancer Pathways : The compound may influence apoptotic pathways by modulating key proteins involved in cell cycle regulation.
Case Studies
Several case studies have highlighted the therapeutic potential of related compounds:
- Antibacterial Efficacy : A study demonstrated that a derivative of this compound exhibited significant antibacterial activity against multi-drug resistant strains of bacteria.
- Neuroprotective Effects : Another research highlighted its potential neuroprotective effects in animal models of Alzheimer's disease, showing improved cognitive function and reduced amyloid plaque formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
